

The Versatile Acyl Anion Equivalent: A Guide to Reactions with Tris(trimethylsiloxy)ethylene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tris(trimethylsiloxy)ethylene*

Cat. No.: B1296553

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In the landscape of modern organic synthesis, the quest for efficient and selective carbon-carbon bond-forming methodologies is paramount. **Tris(trimethylsiloxy)ethylene** $[(CH_3)_3SiO]_2C=CHOSi(CH_3)_3$ has emerged as a potent and versatile C2 synthon, effectively serving as a masked acetate enolate or acyl anion equivalent.^[1] Its unique electronic and steric properties allow for a range of valuable transformations, providing access to key structural motifs found in numerous biologically active molecules and pharmaceutical intermediates. This application note provides an in-depth guide to the experimental setup for key reactions involving this reagent, focusing on the underlying principles that govern its reactivity and offering detailed, field-proven protocols.

Reagent Profile and Handling

Tris(trimethylsiloxy)ethylene is a flammable liquid that is sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen).^[2] It is classified as a skin and eye irritant and may cause respiratory irritation. Proper personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. Store the reagent in a tightly sealed container in a cool, dry, well-ventilated area, away from heat and ignition sources.^[2]

Table 1: Physicochemical Properties of **Tris(trimethylsiloxy)ethylene**^[3]

Property	Value
CAS Number	69097-20-7
Molecular Formula	C ₁₁ H ₂₈ O ₃ Si ₃
Molecular Weight	292.59 g/mol
Appearance	Liquid
Boiling Point	54-56 °C at 0.1 mmHg
Density	0.886 g/mL at 25 °C
Refractive Index	n _{20/D} 1.420
Storage Temperature	2-8°C

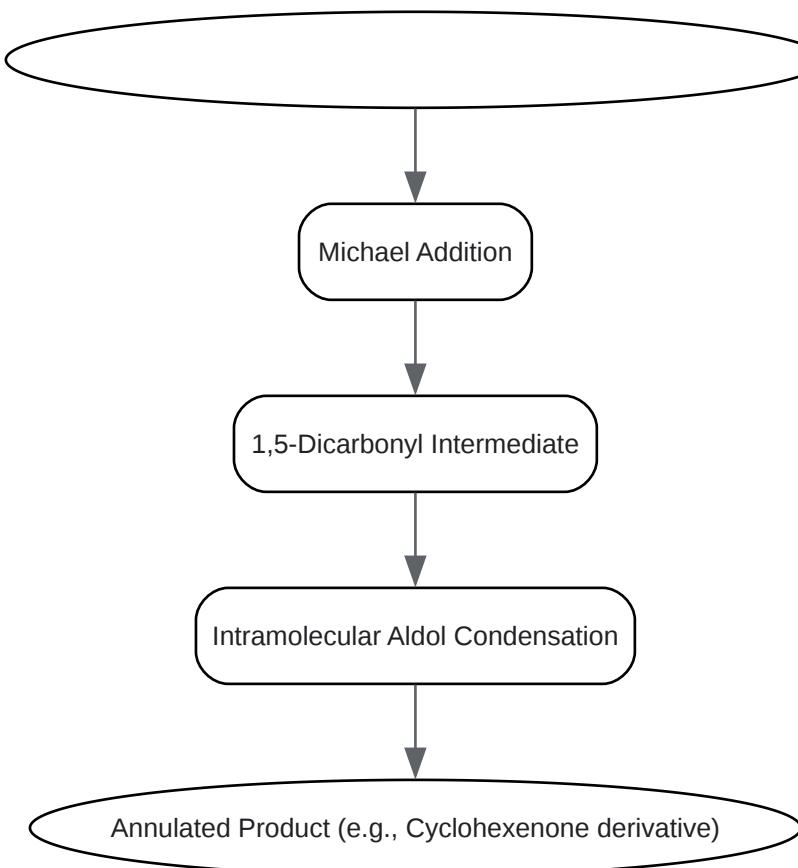
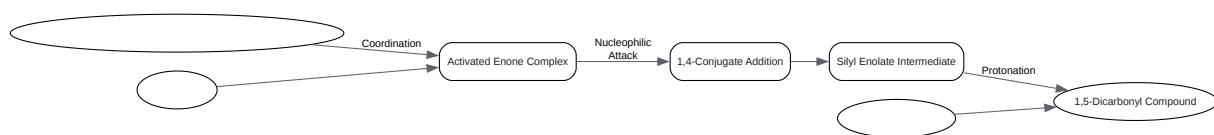
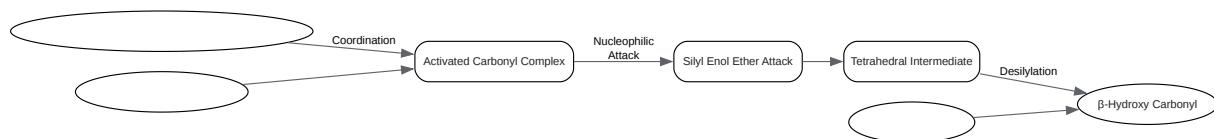
The Mukaiyama Aldol Reaction: A Gateway to β -Hydroxy Carbonyls

The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation, enabling the stereoselective synthesis of β -hydroxy aldehydes and ketones.^[4]

Tris(trimethylsiloxy)ethylene serves as an excellent nucleophile in these Lewis acid-catalyzed transformations, reacting with aldehydes and ketones to furnish the corresponding aldol adducts. The Lewis acid activates the carbonyl electrophile, facilitating nucleophilic attack by the silyl enol ether.^[4]

Mechanistic Rationale

The generally accepted mechanism proceeds through an open transition state. The choice of Lewis acid and reaction conditions can influence the diastereoselectivity of the reaction. For instance, strong Lewis acids like titanium tetrachloride (TiCl₄) are commonly employed to promote the reaction even with less reactive ketones.^[5]



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- To cite this document: BenchChem. [The Versatile Acyl Anion Equivalent: A Guide to Reactions with Tris(trimethylsiloxy)ethylene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296553#experimental-setup-for-reactions-involving-tris-trimethylsiloxy-ethylene>]

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